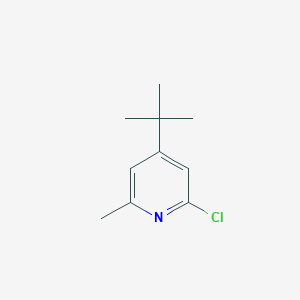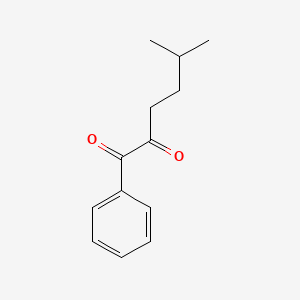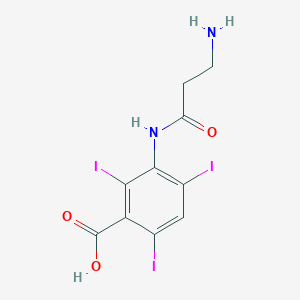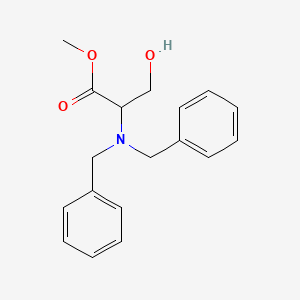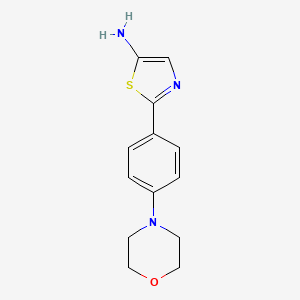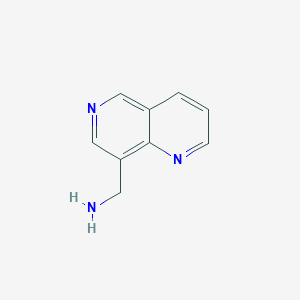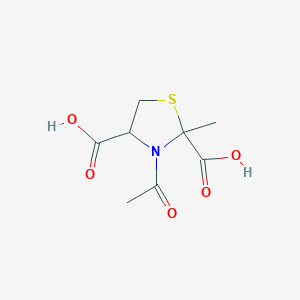
2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl-
Descripción general
Descripción
2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atomsIt is particularly noted for its stability and prolonged-release properties, making it a valuable candidate for various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- can be synthesized through the acetylation of 2-methylthiazolidine-2,4-dicarboxylic acid. The process involves the condensation of cysteine and ethyl pyruvate to form 2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester, which is then acetylated using acetyl chloride . The reaction conditions vary depending on the desired stereoisomer, with the use of excess acetyl chloride and an organic amine leading to trans-isomers, while an equivalent amount of acetyl chloride with an inorganic base retains the original configuration .
Industrial Production Methods: Industrial production methods for 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- typically involve large-scale synthesis using similar acetylation processes. The choice of reagents and conditions is optimized to ensure high yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the acetyl and carboxylic acid groups .
Common Reagents and Conditions: Common reagents used in the reactions of 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- include various derivatives with modified functional groups. These products are often used in further chemical synthesis and research applications .
Aplicaciones Científicas De Investigación
2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential to inhibit melanin production, making it a candidate for skin-whitening agents . In medicine, its stability and prolonged-release properties make it suitable for drug delivery systems . Additionally, it has applications in the cosmetic industry due to its ability to suppress eumelanin production .
Mecanismo De Acción
The mechanism of action of 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- involves its interaction with molecular targets and pathways related to melanin biosynthesis. It inhibits the formation of dopachrome, a key intermediate in melanin production, by degrading in melanocytes . This inhibition is achieved through the acetylation of cysteine derivatives, which suppresses the formation of brown-black eumelanin .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- include other thiazolidine derivatives such as 2-methylthiazolidine-2,4-dicarboxylic acid and its ethyl ester . These compounds share similar structural features and chemical properties.
Uniqueness: 2,4-Thiazolidinedicarboxylic acid, 3-acetyl-2-methyl- is unique due to its stability and prolonged-release properties, which are not commonly found in other thiazolidine derivatives . Its ability to inhibit melanin production also sets it apart from similar compounds, making it a valuable candidate for cosmetic and medical applications .
Propiedades
Fórmula molecular |
C8H11NO5S |
|---|---|
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
3-acetyl-2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C8H11NO5S/c1-4(10)9-5(6(11)12)3-15-8(9,2)7(13)14/h5H,3H2,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
CMLMTPHQDNAMKO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(CSC1(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
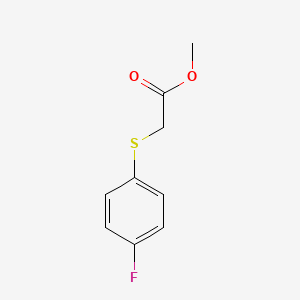
![{3-[Di(prop-2-en-1-yl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B8613713.png)
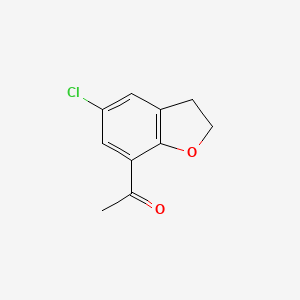
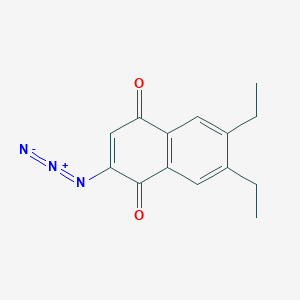
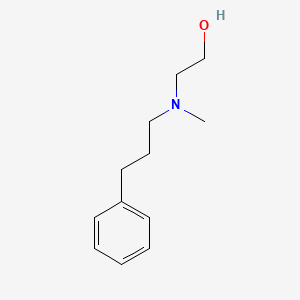
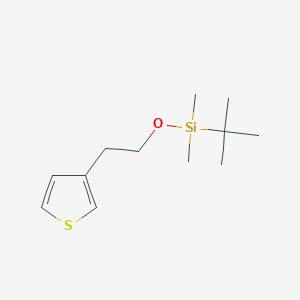
![6-hydroxy-5,7-dimethylspiro[chromene-2,1'-cyclobutan]-4(3H)-one](/img/structure/B8613754.png)
